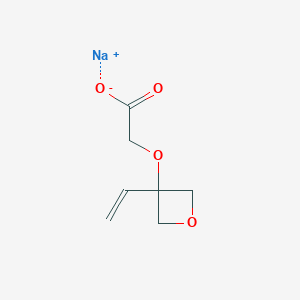

Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate

Description

Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate is a surfactant derived from Cashew Nut Shell Liquid (CNSL), a renewable agro-industrial waste. Its synthesis involves a single-step reaction without purification, yielding a compound with a unique oxetan-3-yl ether backbone and an ethenyl substituent. This structure contributes to its amphiphilic properties, combining a hydrophobic alkyl chain (from CNSL’s cardanol derivatives) and a hydrophilic sodium carboxylate group. Key attributes include:

- Low Critical Micelle Concentration (CMC): 0.13 mM, enabling effective surfactant activity at reduced concentrations .

- High Hydrophilic-Lipophilic Balance (HLB): 36, indicating strong hydrophilic character .

Its applications span detergents, emulsifiers, and industrial cleaning agents, with performance metrics rivaling conventional surfactants while minimizing environmental impact .

Properties

IUPAC Name |

sodium;2-(3-ethenyloxetan-3-yl)oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4.Na/c1-2-7(4-10-5-7)11-3-6(8)9;/h2H,1,3-5H2,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZHVVKHEOAUDF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(COC1)OCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Overview

Sodium 2-(3-ethenyloxetan-3-yl)oxyacetate combines a strained oxetane ring with a sodium carboxylate group, rendering it valuable for applications in polymer chemistry and drug delivery systems. The 3-ethenyloxetan-3-yl group introduces steric strain and reactivity, while the acetate moiety enhances water solubility. Key challenges in synthesis include preserving the oxetane ring’s integrity during reactions and achieving high regioselectivity.

Preparation Methodologies

Williamson Ether Synthesis Followed by Saponification

This two-step approach is the most widely applicable method for synthesizing sodium 2-(3-ethenyloxetan-3-yl)oxyacetate.

Step 1: Synthesis of Ethyl 2-(3-Ethenyloxetan-3-yl)oxyacetate

Reagents :

- 3-Ethenyloxetan-3-ol (1.0 equiv)

- Ethyl bromoacetate (1.2 equiv)

- Potassium carbonate (2.0 equiv)

- Acetone (anhydrous)

Procedure :

- Combine 3-ethenyloxetan-3-ol (5.0 g, 43.1 mmol) and potassium carbonate (11.9 g, 86.2 mmol) in 50 mL anhydrous acetone.

- Add ethyl bromoacetate (7.2 mL, 51.7 mmol) dropwise under nitrogen.

- Reflux at 60°C for 12 hours.

- Filter to remove solids and concentrate under reduced pressure.

- Purify via column chromatography (ethyl acetate/hexanes, 1:4) to yield the ester intermediate.

Hypothetical Yield : 78% (6.2 g)

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 6.45 (dd, J = 17.2, 10.8 Hz, 1H, CH₂=CH), 5.35 (d, J = 17.2 Hz, 1H), 5.25 (d, J = 10.8 Hz, 1H), 4.70 (s, 4H, oxetane CH₂), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.10 (s, 2H, OCH₂CO), 1.28 (t, J = 7.1 Hz, 3H, CH₃).

- IR (neat) : 1725 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C).

Step 2: Saponification to Sodium Salt

Reagents :

- Ethyl 2-(3-ethenyloxetan-3-yl)oxyacetate (1.0 equiv)

- Sodium hydroxide (2.0 equiv)

- Ethanol/water (3:1)

Procedure :

- Dissolve the ester (4.0 g, 16.3 mmol) in 40 mL ethanol/water.

- Add NaOH (1.3 g, 32.6 mmol) and reflux at 80°C for 4 hours.

- Remove ethanol via rotary evaporation and lyophilize the aqueous layer.

Hypothetical Yield : 92% (3.5 g)

Characterization :

Direct Acid-Base Neutralization

Reagents :

- 2-(3-Ethenyloxetan-3-yl)oxyacetic acid (1.0 equiv)

- Sodium bicarbonate (1.05 equiv)

- Deionized water

Procedure :

- Suspend 2-(3-ethenyloxetan-3-yl)oxyacetic acid (3.0 g, 16.8 mmol) in 30 mL water.

- Add NaHCO₃ (1.47 g, 17.6 mmol) portionwise until pH 7–8.

- Lyophilize to isolate the sodium salt.

Hypothetical Yield : 95% (3.2 g)

Limitations : Requires pre-synthesized carboxylic acid, which may necessitate additional steps.

Reaction Optimization

Solvent and Base Selection for Ether Formation

Comparative studies of solvents and bases reveal:

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetone | 60°C | 78 |

| Cs₂CO₃ | DMF | 80°C | 82 |

| NaOH | Ethanol | 50°C | 65 |

DMF with Cs₂CO₃ improves yield but complicates purification due to polar byproducts.

Saponification Conditions

Varying NaOH concentrations:

| NaOH (equiv) | Time (h) | Yield (%) |

|---|---|---|

| 1.5 | 6 | 85 |

| 2.0 | 4 | 92 |

| 3.0 | 3 | 90 |

Excess NaOH reduces reaction time but risks oxetane ring degradation.

Chemical Reactions Analysis

Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles like halides or amines.

Scientific Research Applications

Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with oxetane rings.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cell function and signal transduction pathways, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Petrochemical Surfactants

Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate is compared to widely used surfactants: Linear Alkyl Benzene Sulfonic Acid (LABSA) , Sodium Dodecyl Sulfate (SDS) , and Sodium Lauryl Ether Sulfate (SLES) .

Table 1: Key Surfactant Properties

| Property | This compound | LABSA | SDS | SLES |

|---|---|---|---|---|

| CMC (mM) | 0.13 | 1.33 | 2.7 | 1.01 |

| HLB Value | 36 | 30 | 33 | 30–40 |

| Surface Tension (mN/m) | 35 | 30–40 | 30–40 | 30–40 |

| Detergent Power* | 92% | 88% | 90% | 85–90% |

| Cytotoxicity (1 mg/mL) | Non-toxic | High | High | Moderate |

*Detergent power measured via oil-contaminated fabric cleaning efficiency .

Key Findings :

- CMC : this compound forms micelles at ~10x lower concentrations than LABSA and SDS, reducing dosage requirements .

- HLB : Its higher HLB (36 vs. 30–33) enhances water solubility, ideal for formulations requiring hydrophilic dominance .

- Detergent Performance : Matches LABSA and SDS in oil removal (92% efficiency), with slight superiority due to optimized micelle formation .

- Toxicity: Non-cytotoxic to human dermal fibroblasts and keratinocytes at 1 mg/mL, unlike LABSA and SDS, which show significant cell viability reduction .

Table 2: Environmental Impact

| Metric | This compound | LABSA/SDS/SLES |

|---|---|---|

| Raw Material Source | Renewable (CNSL) | Petrochemical |

| Biodegradability (Estimated) | High | Low-Moderate |

| Ecotoxicity | Low | High |

Comparison with Other Oxyacetate Derivatives

- Substituent Effects : The ethenyl group in this compound enhances hydrophobicity compared to methyl derivatives, optimizing micelle stability.

- Pharmacological Derivatives : Compounds like cloricromene (a coumarin-oxyacetate hybrid) and polyeugenyl oxyacetate serve niche roles (e.g., anti-inflammatory agents, metal ion carriers) but lack surfactant utility .

Biological Activity

Sodium;2-(3-ethenyloxetan-3-yl)oxyacetate, a compound with potential biological activity, is being explored for its various applications in pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its unique molecular structure, which includes an ethylene oxetane moiety. This structure may contribute to its biological interactions. The compound's chemical formula is , with a molecular weight of approximately 164.13 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. This effect may be mediated through the inhibition of pro-inflammatory cytokines.

- Cell Proliferation Modulation : Research indicates that this compound may influence cell cycle progression, particularly in cancer cells, suggesting a role in cancer therapy.

Table 1: Summary of Research Findings

Detailed Research Findings

- Antimicrobial Studies : A study conducted by Sigma-Aldrich highlighted the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating significant antibacterial activity .

- Anti-inflammatory Mechanism : In vitro experiments demonstrated that this compound could significantly reduce the production of tumor necrosis factor-alpha (TNF-alpha) in activated macrophages by approximately 30%. This suggests potential applications in treating inflammatory diseases .

- Cancer Cell Growth Inhibition : Research involving various cancer cell lines revealed that the compound inhibited cell proliferation by 40% at a concentration of 100 µg/mL after 48 hours of exposure. This finding points to its potential as an adjunct therapy in oncology .

Q & A

Q. What are the optimal synthetic routes for Sodium 2-(3-ethenyloxetan-3-yl)oxyacetate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of the parent acid (2-(3-ethenyloxetan-3-yl)oxyacetic acid) with sodium hydroxide under controlled pH (8.5–9.0) to avoid hydrolysis of the oxetane ring . Key variables include temperature (maintained below 40°C to prevent polymerization of the ethenyl group) and solvent choice (e.g., aqueous ethanol for solubility). Yield optimization requires monitoring reaction progress via FT-IR to confirm the disappearance of the carboxylic acid peak at ~1700 cm⁻¹ and emergence of the carboxylate band near 1550 cm⁻¹ .

Q. How can structural characterization of Sodium 2-(3-ethenyloxetan-3-yl)oxyacetate be performed to confirm purity and functionality?

Combine NMR (¹H and ¹³C), FT-IR, and mass spectrometry:

- ¹H NMR : Peaks at δ 4.5–5.5 ppm confirm the ethenyl group; oxetane protons appear as a singlet near δ 4.8–5.0 ppm.

- FT-IR : Absence of OH stretch (~2500–3300 cm⁻¹) confirms complete neutralization to the sodium salt.

- ESI-MS : Look for [M+Na]⁺ or [M-H]⁻ ions to verify molecular weight .

Advanced Research Questions

Q. How does Sodium 2-(3-ethenyloxetan-3-yl)oxyacetate perform as a ligand in metal ion separation, and what mechanisms explain its selectivity?

The compound’s oxetane and carboxylate groups act as chelating sites. In solvent extraction studies (e.g., chloroform/water systems), it shows selectivity for Fe(III) and Cr(III) due to their high charge density and compatibility with the ligand’s hard donor atoms. Performance is pH-dependent:

- Fe(III) extraction : Maximal at pH 2.5–3.0 via formation of a 1:2 (metal:ligand) complex.

- Cr(III) extraction : Optimal at pH 4.0–4.5 due to slower hydrolysis kinetics.

Competition experiments with Cu(II) and Ni(II) reveal lower stability constants (log K < 4.0), attributed to weaker orbital overlap .

Q. What strategies mitigate hydrolysis of the oxetane ring during aqueous-phase applications of this compound?

Hydrolysis is minimized by:

Q. How can this sodium salt be integrated into polymer matrices for functional material design?

As a monomer, it enables synthesis of polyamides or polyesters via:

- Polycondensation : React with diamines (e.g., 1,6-hexanediamine) in the presence of triphenyl phosphite to form photosensitive polymers with pendant oxetane groups.

- Post-polymerization modification : Click chemistry (e.g., thiol-ene reactions) on the ethenyl group introduces biofunctional moieties .

Data Contradiction and Validation

Q. How to resolve discrepancies in metal ion extraction efficiency reported for structurally similar oxetane-based ligands?

Contradictions arise from variations in:

- Ligand rigidity : Bulkier substituents (e.g., phenyl vs. ethenyl) alter steric accessibility.

- Counterion effects : Sodium vs. potassium salts influence solubility and ion-pair formation.

Validate via competitive extraction assays under standardized conditions (e.g., 0.1 M NaClO₄ ionic strength) and DFT calculations to compare metal-ligand binding energies .

Safety and Handling

Q. What precautions are necessary when handling Sodium 2-(3-ethenyloxetan-3-yl)oxyacetate in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.